molecular formula C18H23ClN2S B1663478 Thiazinamium chloride CAS No. 4320-13-2

Thiazinamium chloride

Cat. No.: B1663478
CAS No.: 4320-13-2
M. Wt: 334.9 g/mol
InChI Key: NGYRQLDJZVHTFE-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions: Thiazinamium chloride can be synthesized from promethazine and chloromethane. The reaction involves the methylation of promethazine to form the quaternary ammonium salt .

Industrial Production Methods: The industrial production of this compound typically involves the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: Thiazinamium chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert this compound to its corresponding amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines are commonly used in substitution reactions.

Major Products Formed:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Thiazinamium chloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Promethazine: Another phenothiazine derivative with antihistaminic properties.

    Chlorpromazine: A phenothiazine derivative used as an antipsychotic.

    Tripelennamine: An antihistamine with similar properties.

Uniqueness: Thiazinamium chloride is unique due to its quaternary ammonium structure, which enhances its antihistaminic and bronchodilator properties. Unlike other phenothiazine derivatives, this compound is specifically designed to minimize systemic absorption, making it suitable for topical applications .

Biological Activity

Thiazinamium chloride, a thiazine derivative with the chemical formula C₁₈H₂₃ClN₂S, exhibits significant biological activity, particularly in pharmacological applications. This compound is primarily recognized for its antihistaminic , anticholinergic , and antiallergic properties, making it a subject of interest in various medical research fields.

  • Molecular Formula : C₁₈H₂₃ClN₂S
  • Molar Mass : 299.46 g/mol
  • CAS Number : 4320-13-2

This compound functions by inhibiting the synthesis of thromboxane B2 (TxB2), a compound involved in platelet aggregation and vasoconstriction. Its IC50 value for this inhibition is reported to be 0.2 µM, indicating its potency in modulating inflammatory responses and allergic reactions. Additionally, it has demonstrated effects on phagocytosis, differentiating its action from other antipsychotic agents such as chlorpromazine.

Pharmacological Applications

This compound has been studied for its potential therapeutic applications, particularly in managing allergic conditions and respiratory issues. Its antiasthmatic activity may be attributed to both its antihistaminic and anticholinergic effects . Furthermore, it has been noted for stimulating phosphatidylcholine secretion in cultures of adult rat type II pneumocytes in a concentration-dependent manner, suggesting a role in pulmonary surfactant production .

Comparative Biological Activity

To better understand the biological activity of this compound, it is useful to compare it with other related compounds:

Compound NameStructure TypeMain ApplicationUnique Feature
PromethazineThiazine derivativeAntihistamineWell-known for sedation effects
ChlorpromazinePhenothiazineAntipsychoticBroader neuroleptic effects
TrimeprazineThiazine derivativeAntihistamineLess sedative action compared to others
ThioridazinePhenothiazineAntipsychoticNotable for its sedative properties

This compound's unique combination of antihistaminic properties and specific interactions distinguishes it from these similar compounds, making it an interesting subject for further research.

Case Studies and Research Findings

  • Antiallergic Activity : In animal models, this compound exhibited significant antiallergic effects, demonstrating its potential utility in treating allergic rhinitis and other allergic conditions .
  • Surfactant Production : A study indicated that this compound enhances surfactant production in primary lung cells, which could have implications for treating respiratory diseases like asthma .
  • Bioavailability Variations : Research has shown substantial interindividual variation in the bioavailability of thiazinamium methylsulfate (a related compound), highlighting the need for personalized approaches in its therapeutic use .

Properties

CAS No.

4320-13-2

Molecular Formula

C18H23ClN2S

Molecular Weight

334.9 g/mol

IUPAC Name

trimethyl(1-phenothiazin-10-ylpropan-2-yl)azanium;chloride

InChI

InChI=1S/C18H23N2S.ClH/c1-14(20(2,3)4)13-19-15-9-5-7-11-17(15)21-18-12-8-6-10-16(18)19;/h5-12,14H,13H2,1-4H3;1H/q+1;/p-1

InChI Key

NGYRQLDJZVHTFE-UHFFFAOYSA-M

SMILES

CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)[N+](C)(C)C.[Cl-]

Canonical SMILES

CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)[N+](C)(C)C.[Cl-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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